molecular formula C20H19N9O2 B11531152 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11531152
M. Wt: 417.4 g/mol
InChI Key: ZYZNOYOKVZQJSV-WSDLNYQXSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including oxadiazole, triazole, and hydrazide, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the nitration, oxidation, and coupling reactions of precursor molecules . The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Mechanism of Action

The mechanism by which 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function . The specific pathways involved depend on the compound’s structure and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide include other oxadiazole and triazole derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity . Examples include:

These compounds highlight the diversity and potential of oxadiazole and triazole chemistry in various scientific applications.

Properties

Molecular Formula

C20H19N9O2

Molecular Weight

417.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H19N9O2/c1-28(2)15-10-8-13(9-11-15)12-22-24-20(30)16-17(14-6-4-3-5-7-14)29(27-23-16)19-18(21)25-31-26-19/h3-12H,1-2H3,(H2,21,25)(H,24,30)/b22-12+

InChI Key

ZYZNOYOKVZQJSV-WSDLNYQXSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Origin of Product

United States

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